4,6,7-Trimethoxy-2-nitro-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65162-25-6 |
|---|---|
Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4,6,7-trimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C11H11NO6/c1-15-7-5-8(16-2)11(17-3)10-6(7)4-9(18-10)12(13)14/h4-5H,1-3H3 |
InChI Key |
NBCYLSQJAQUSGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(O2)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Spectroscopic Characterization Techniques for 4,6,7 Trimethoxy 2 Nitro 1 Benzofuran and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise arrangement of atoms within 4,6,7-Trimethoxy-2-nitro-1-benzofuran and its derivatives can be ascertained.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The aromatic region will feature signals for the protons on the benzofuran (B130515) core. The chemical shifts of these protons are influenced by the electron-donating methoxy groups and the electron-withdrawing nitro group.
In related methoxy-substituted benzofuran derivatives, methoxy protons typically appear as sharp singlets in the range of δ 3.8-4.0 ppm dea.gov. For this compound, three distinct singlets are anticipated for the three non-equivalent methoxy groups. The proton at position 5 is expected to be a singlet due to the absence of adjacent protons. The chemical environment of each proton will dictate its specific chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.5-8.0 | s |
| H-5 | ~6.8-7.2 | s |
| 4-OCH₃ | ~3.9-4.1 | s |
| 6-OCH₃ | ~3.8-4.0 | s |
| 7-OCH₃ | ~3.8-4.0 | s |
Note: The predicted values are based on the analysis of similar substituted benzofuran structures and general substituent effects in NMR spectroscopy.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the unique carbon atoms in the benzofuran ring system and the methoxy groups. The chemical shifts are significantly influenced by the attached functional groups.
The carbons bearing the methoxy groups (C-4, C-6, and C-7) will be shifted downfield due to the deshielding effect of the oxygen atoms, typically appearing in the range of δ 140-160 ppm. The carbon attached to the nitro group (C-2) is also expected to be significantly deshielded. The methoxy carbons themselves will resonate in the aliphatic region, generally around δ 55-65 ppm oregonstate.eduwisc.edu. Aromatic carbons in benzofuran systems typically appear between δ 115-160 ppm oregonstate.edu.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~150-160 |
| C-3 | ~110-120 |
| C-3a | ~140-150 |
| C-4 | ~145-155 |
| C-5 | ~95-105 |
| C-6 | ~150-160 |
| C-7 | ~135-145 |
| C-7a | ~120-130 |
| 4-OCH₃ | ~55-65 |
| 6-OCH₃ | ~55-65 |
| 7-OCH₃ | ~55-65 |
Note: The predicted values are based on the analysis of similar substituted benzofuran structures and general substituent effects in NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the ether linkages of the methoxy groups, and the aromatic benzofuran core.
The most prominent and diagnostic peaks will be those corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bond in aromatic nitro compounds typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively orgchemboulder.com. The C-O stretching vibrations of the alkyl aryl ether functionalities of the methoxy groups are expected to produce strong bands in the region of 1250-1020 cm⁻¹ libretexts.org. Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively udel.eduvscht.cz.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550-1475 | Strong |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1360-1290 | Strong |
| Alkyl Aryl Ether (C-O) | Stretch | 1250-1020 | Strong |
| Aromatic C-H | Stretch | 3100-3050 | Strong |
| Alkyl C-H | Stretch | 3000-2850 | Strong |
| Aromatic C=C | Stretch | 1600-1475 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thus allowing for the determination of the molecular weight and elucidation of the structure.
HRMS is crucial for determining the exact molecular formula of a compound. For this compound (C₁₁H₁₁NO₆), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its elemental composition. The fragmentation pattern observed in the HRMS spectrum can also offer structural insights. Common fragmentation pathways for such compounds may involve the loss of the nitro group (NO₂), a methyl radical (CH₃) from a methoxy group, or formaldehyde (CH₂O) from a methoxy group.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of a sample and identifying volatile components. For this compound, GC-MS would provide a retention time characteristic of the compound under specific chromatographic conditions, and the mass spectrum of the eluting peak would serve as a fingerprint for its identification. The mass spectrum obtained from GC-MS will show the molecular ion peak and a series of fragment ions, which can be compared to spectral libraries or analyzed to confirm the structure. The fragmentation pattern would likely be similar to that observed in HRMS.
Other Advanced Spectroscopic and Structural Elucidation Methods (e.g., UV-Vis, X-ray Diffraction)
Beyond the foundational spectroscopic techniques of NMR and IR spectroscopy and mass spectrometry, UV-Vis spectroscopy and X-ray diffraction provide complementary data crucial for a full characterization of this compound and its analogs.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.
For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is influenced by the benzofuran core and the electronic effects of its substituents. The electron-donating methoxy groups (-OCH₃) and the electron-withdrawing nitro group (-NO₂) significantly affect the energy of the π-molecular orbitals. Generally, the presence of the nitro group in conjugation with the benzofuran system is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran.
Interactive Data Table: UV-Vis Spectral Data of Representative Nitroaromatic Compounds
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Nitrobenzene | Ethanol | 268 | 7,800 |
| 4-Nitroaniline | Dioxane | 373 | 14,000 |
| 2-Nitroanisole | Ethanol | 255, 305 | 6,300, 3,200 |
Note: This table presents data for structurally related compounds to provide a general context for the expected UV-Vis absorption of this compound. The actual values for the target compound may vary.
X-ray Diffraction
For this compound, an X-ray crystal structure would reveal the planarity of the benzofuran ring system, the orientation of the methoxy and nitro substituents relative to the ring, and any intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal structure. This information is critical for understanding the molecule's physical properties and its potential interactions with biological targets.
Despite extensive searches, a published crystal structure for this compound could not be located. However, the crystallographic data for other substituted benzofuran derivatives can serve as a reference for the expected structural features.
Interactive Data Table: Crystallographic Data for a Substituted Benzofuran Derivative
| Parameter | Value |
| Compound Name | [Example Substituted Benzofuran] |
| Chemical Formula | [e.g., C₁₀H₈O₂] |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | [Value] |
| β (°) | [Value] |
| γ (°) | [Value] |
| Volume (ų) | [Value] |
| Z | [Value] |
Note: This table is a template. Specific crystallographic data for this compound is not available in the cited literature.
The combination of UV-Vis spectroscopy and X-ray diffraction, alongside other spectroscopic methods, is essential for the unambiguous characterization of this compound and its derivatives, providing a complete picture of both its electronic and structural properties.
Theoretical and Computational Investigations of 4,6,7 Trimethoxy 2 Nitro 1 Benzofuran
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods are used to determine stable molecular geometries, vibrational frequencies, and electronic characteristics, providing a detailed picture of a molecule's behavior at the atomic level.
Density Functional Theory (DFT) has become one of the most successful and widely used computational methods in chemistry for studying the properties of molecules. physchemres.org It offers a balance between accuracy and computational cost, making it suitable for investigating medium to large-sized molecules like substituted benzofurans. physchemres.orgresearchgate.net DFT calculations for benzofuran (B130515) derivatives are commonly performed to find the most stable molecular conformation by optimizing the geometry. physchemres.org
The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is frequently employed in conjunction with basis sets such as 6-31G(d,p) or 6-311G(d,p) to analyze structural, spectroscopic, and reactivity aspects of these molecules. bhu.ac.insemanticscholar.org Such studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. physchemres.orgbhu.ac.in For instance, in a study on 2-phenylbenzofuran, the dihedral angle between the benzofuran and phenyl rings was calculated to be approximately 0.27°, indicating a pseudo-planar geometry. physchemres.org These methods have also been applied to investigate the structural and electronic properties of various nitro-substituted benzofurans, providing insights into how substituents influence the molecular framework. uj.ac.zaresearchgate.net
The term "ab initio," meaning "from the beginning," refers to computational methods derived directly from theoretical principles without the inclusion of experimental data. ststephens.net.in These methods are based on solving the Schrödinger equation and include the Hartree-Fock (HF) method as well as more advanced post-Hartree-Fock techniques like Møller-Plesset perturbation theory (MPn) and Configuration Interaction (CI), which account for electron correlation. ststephens.net.in
While ab initio methods can achieve high accuracy and converge toward the exact solution as the level of theory and basis set size increase, they are computationally very expensive. ststephens.net.in The computational cost scales rapidly with the size of the molecule (as N⁴ or worse, where N is the number of basis functions), making them challenging to apply to larger systems like 4,6,7-Trimethoxy-2-nitro-1-benzofuran. ststephens.net.in Consequently, DFT is often the more practical choice for molecules of this complexity, while ab initio methods may be used for smaller, model systems or for benchmarking DFT results. ststephens.net.in
The electronic properties of a molecule are key to understanding its reactivity and spectral characteristics. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. pmf.unsa.ba
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. pmf.unsa.ba This gap is also associated with the molecule's chemical hardness; a larger gap corresponds to a "harder" and less reactive molecule. pmf.unsa.ba In nitro-substituted aromatic compounds, the strong electron-withdrawing nature of the nitro group typically lowers the LUMO energy, reducing the HOMO-LUMO gap and facilitating charge transfer within the molecule. researchgate.netresearchgate.net
Computational methods like DFT and Time-Dependent DFT (TD-DFT) are used to calculate the energies of these orbitals and predict electronic absorption spectra. bhu.ac.inresearchgate.net The analysis of HOMO and LUMO distributions reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insight into potential sites for electrophilic and nucleophilic attack. bhu.ac.in
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| NBD-OCH3 (a methoxy-nitrobenzofurazan) | DFT/B3LYP | -6.57 | -3.57 | 3.00 | researchgate.net |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | DFT/B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |
| Theophylline (a methylxanthine) | DFT/B3LYP/6-31G* | -6.85 | -1.72 | 5.13 | pmf.unsa.ba |
Theoretical Mechanistic Investigations of Reactions Involving Substituted Nitrobenzofurans
Computational chemistry is a powerful tool for elucidating the mechanisms of complex organic reactions. For substituted nitrobenzofurans, theoretical investigations can map out reaction pathways, identify transition states and intermediates, and determine activation energies, thereby providing a detailed understanding of how these molecules react. nih.gov
Reactions involving nitro-substituted heterocycles, such as nucleophilic dearomatization or cycloadditions, have been studied using computational methods. researchgate.netresearchgate.net For example, the reaction between 2-methoxyfuran and a nitroalkene was investigated using quantum chemical calculations, which revealed that the actual mechanism involved zwitterionic intermediates, differing from what was initially proposed based on experimental results alone. nih.gov
Modern approaches like the Molecular Electron Density Theory (MEDT) focus on the changes in electron density throughout a reaction to provide a more comprehensive understanding of bond formation and breaking. researchgate.net By analyzing the topology of the Electron Localization Function (ELF), researchers can determine whether bonds are formed synchronously or asynchronously. researchgate.net Such studies are crucial for predicting the regioselectivity and stereoselectivity of reactions involving complex molecules like this compound.
Intermolecular Interaction Modeling and Prediction
The way molecules interact with each other governs their properties in the solid state, such as crystal packing, as well as their interactions with biological targets. Computational modeling is used to study these non-covalent intermolecular forces, which include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. uj.ac.zamdpi.com
Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful techniques for visualizing and quantifying intermolecular interactions in crystal structures. researchgate.netuj.ac.za These methods have been applied to substituted nitrobenzofurans to analyze the various close contacts between molecules, revealing the nature and relative importance of different interactions. uj.ac.za
For a more quantitative understanding, methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. mdpi.com This allows for a detailed analysis of what drives the formation of specific molecular arrangements. For example, in substituted anthraquinones, it was found that the introduction of substituents did not always lead to stronger intermolecular forces, as intramolecular interactions sometimes competed with and weakened the intermolecular binding. mdpi.com
| Interaction Type | Description |
|---|---|
| Electrostatic | Attractive or repulsive forces between the static charge distributions of the molecules. |
| Exchange (Repulsion) | Short-range Pauli repulsion that prevents molecules from collapsing into each other. |
| Induction (Polarization) | Attractive interaction arising from the distortion of a molecule's electron cloud by the electric field of its neighbor. |
| Dispersion | Attractive interaction arising from correlated fluctuations in the electron distributions of the interacting molecules (van der Waals forces). |
Structure-Reactivity Relationship Predictions via Computational Models
Computational models are instrumental in establishing structure-reactivity and structure-activity relationships (SAR). By calculating a variety of molecular properties, known as quantum chemical descriptors, it is possible to build predictive models that correlate a molecule's structure with its chemical reactivity or biological activity. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies use statistical methods to link these descriptors to experimental data. physchemres.orgnih.gov Important descriptors often include:
Electronic Properties: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. physchemres.org
Topological Properties: Molecular shape and connectivity indices. nih.gov
Thermodynamic Properties: Heats of formation and Gibbs free energy.
Advanced Applications of 4,6,7 Trimethoxy 2 Nitro 1 Benzofuran Analogues in Functional Materials
Optoelectronic Properties and Applications
Analogues of 4,6,7-Trimethoxy-2-nitro-1-benzofuran, particularly those incorporating the benzofuran (B130515) moiety into larger conjugated systems, have shown significant promise in the field of optoelectronics. The inherent electronic characteristics of the benzofuran ring system, when appropriately substituted, can be tailored for applications in devices that interact with light.
Chalcone derivatives incorporating a 7-methoxy-1-benzofuran unit have been synthesized and characterized to evaluate their optoelectronic parameters. These studies reveal that the combination of the benzofuran system with the chalcone framework leads to materials with interesting photophysical properties. The methoxy (B1213986) group acts as an electron-donating group, which can enhance the electron density of the aromatic system and influence the intramolecular charge transfer (ICT) characteristics of the molecule. ICT is a crucial process for many optoelectronic applications, including organic light-emitting diodes (OLEDs) and nonlinear optics.
Research has demonstrated that the functional groups attached to the chalcone backbone can influence the photophysical properties of these benzofuran-containing compounds. For instance, the presence of dimethylamino groups has been shown to affect the laser dye potential of chalcones. dntb.gov.ua The investigation into the synthesis and nonlinear optical absorption of novel chalcone derivatives highlights the potential of these materials in optical applications. dntb.gov.ua
| Compound Family | Key Optoelectronic Property | Potential Application |
| 1-(7-methoxy-1-benzofuran-2-yl) substituted chalcones | Intramolecular Charge Transfer (ICT) | Organic Light-Emitting Diodes (OLEDs) |
| Benzofuran-containing chalcones | Nonlinear Optical (NLO) Absorption | Optical limiting, optical switching |
| Dimethylamino chalcones with benzofuran moiety | Tunable photophysical properties | Laser dyes |
This table summarizes the optoelectronic properties and potential applications of benzofuran analogues based on available research findings.
Applications in Chemical Sensing and Probing
The nitroaromatic moiety present in this compound suggests that its analogues could be effective in chemical sensing applications, particularly for the detection of specific analytes or environmental conditions. Nitroaromatic compounds are known to be bioreductive agents, meaning they can be reduced under specific biological conditions, such as the low-oxygen environment characteristic of solid tumors (hypoxia). mdpi.com This property is the basis for their use as fluorescent probes for imaging hypoxic tumors. mdpi.com
Analogues of this compound could be designed as fluorescent probes that are "turned on" in hypoxic environments. In their native state, the nitro group often quenches fluorescence. However, upon reduction of the nitro group to an amino group in a low-oxygen environment, fluorescence can be restored. This mechanism allows for the selective imaging of hypoxic regions, which is valuable for cancer diagnosis and monitoring treatment efficacy. mdpi.com
The development of fluorescent probes for hypoxia detection is an active area of research. mdpi.com The benzofuran scaffold, with its tunable electronic properties, offers a versatile platform for the design of such probes. By modifying the substituents on the benzofuran ring, the photophysical and sensing properties of the molecule can be fine-tuned to optimize its performance for specific imaging applications.
Role as Synthetic Intermediates in Complex Chemical Synthesis
Benzofuran derivatives are valuable synthetic intermediates in the preparation of more complex molecules, including natural products and pharmaceuticals. The benzofuran nucleus is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. The synthesis of substituted benzofurans is therefore a critical area of organic chemistry.
The reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups has been shown to be an effective method for the regioselective synthesis of benzofuranones, which can then be converted to substituted benzofurans. oregonstate.edu This method allows for the creation of complex substitution patterns on the benzofuran ring with a high degree of control. oregonstate.edu The ability to introduce various functional groups at specific positions is crucial for the synthesis of target molecules with desired properties.
The versatility of the benzofuran core allows chemists to synthesize a vast library of derivatives by introducing different functional groups, thereby fine-tuning their biological and chemical properties. For example, the introduction of substituents at the 2-position phenyl group and the 5-position hydroxyl group, as well as halogens and amino groups, is closely related to the antibacterial activity of some benzofurans. nih.gov This highlights the importance of benzofuran derivatives as key building blocks in the development of new therapeutic agents. nih.gov
| Precursor Molecules | Reaction Type | Resulting Benzofuran Derivative | Significance |
| 3-hydroxy-2-pyrones and nitroalkenes | Diels-Alder-based cascade | Substituted benzofuranones | Regioselective synthesis of complex benzofurans |
| α-phenoxycarbonyl compounds | Intramolecular Friedel-Crafts-type condensation | Substituted benzofurans | Classical and common strategy for benzofuran synthesis |
This table outlines synthetic routes to benzofuran derivatives, underscoring their role as versatile intermediates in organic synthesis.
Future Perspectives and Emerging Research Directions for 4,6,7 Trimethoxy 2 Nitro 1 Benzofuran Chemistry
Development of Novel and Highly Efficient Synthetic Pathways
While classical methods for benzofuran (B130515) synthesis are well-established, future efforts will concentrate on developing more sustainable, efficient, and versatile pathways to access 4,6,7-trimethoxy-2-nitro-1-benzofuran and its derivatives.
Catalytic Strategies: Modern catalytic methods are set to revolutionize the synthesis of complex heterocycles. The use of transition-metal catalysis for C-H activation and functionalization could enable the direct introduction of methoxy (B1213986) or nitro groups onto a pre-formed benzofuran core, significantly shortening synthetic routes and improving atom economy. Furthermore, innovative catalytic cycles, including those employing visible light (photoredox catalysis), offer milder reaction conditions, which are crucial for handling sensitive functional groups like the nitro group. nih.gov
Flow Chemistry: Continuous flow synthesis presents a safer, more scalable, and highly controllable alternative to traditional batch processing. For the synthesis of nitrated compounds, flow reactors offer superior heat and mass transfer, minimizing the risks associated with exothermic nitration reactions and allowing for precise control over reaction parameters to improve yield and selectivity.
Biocatalysis: The use of engineered enzymes for specific synthetic transformations is a rapidly growing field. Future research may identify or develop enzymes capable of selectively hydroxylating and methylating the benzene (B151609) portion of the benzofuran scaffold or even performing regioselective nitration under environmentally benign aqueous conditions.
Exploration of Undiscovered Reactivity Profiles and Selectivity
The chemical personality of this compound is dominated by the interplay between its electron-rich benzene ring, the furan (B31954) moiety, and the deactivating nitro group. A deeper exploration of this reactivity is a key future direction.
Selective Nitro Group Transformations: The nitro group is a versatile functional handle. While its reduction to an amine is a common transformation, future work will likely target its selective partial reduction to afford nitroso or hydroxylamine derivatives. These new analogues would serve as valuable building blocks for synthesizing novel heterocyclic systems fused to the benzofuran core.
Furan Ring Chemistry: The C2-C3 double bond of the furan ring is a site for potential functionalization. Despite the deactivating effect of the C2-nitro group, cycloaddition reactions could be explored under thermal or photochemical conditions to build complex polycyclic structures. researchgate.net
Metal-Catalyzed Cross-Coupling: The development of methods for the selective halogenation of the benzofuran core would open the door to a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). researchgate.net This would allow for the introduction of diverse substituents at specific positions, enabling the creation of large libraries of derivatives for screening in medicinal chemistry and materials science. acs.org
Advanced Computational Modeling for Predictive Chemical Synthesis and Properties
In silico methods are becoming indispensable tools for accelerating chemical research. Advanced computational modeling will provide unprecedented insight into the behavior of this compound.
Reaction Mechanism and Prediction: Quantum chemical methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of various transformations. This predictive capability can guide experimental design, saving time and resources by identifying the most promising reaction conditions before they are attempted in the lab.
Property Simulation: Molecular dynamics (MD) simulations can predict the physical and conformational properties of the molecule and its derivatives. nih.gov This includes modeling its interactions with biological targets, such as proteins or DNA, which is crucial for rational drug design. nih.gov For materials applications, computational studies can help predict electronic properties, molecular packing in the solid state, and absorption/emission spectra.
Machine Learning: Emerging machine learning and AI models, trained on vast datasets of chemical reactions and properties, could be used to predict novel synthetic routes or forecast the biological activity and material characteristics of yet-unsynthesized derivatives of the this compound scaffold.
| Computational Method | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting regioselectivity for electrophilic or nucleophilic attack, calculating electronic properties (HOMO/LUMO), and modeling spectroscopic data (NMR, IR, UV-Vis). |
| Molecular Dynamics (MD) | Simulating protein-ligand interactions to predict binding modes and affinities, studying conformational flexibility, and modeling the behavior of molecules in different solvent environments. nih.govnih.gov |
| Machine Learning (ML) / AI | Predicting optimal synthetic pathways and reaction conditions, forecasting biological activity (e.g., toxicity, efficacy) based on molecular structure, and screening virtual libraries for desired material properties. |
Design of Next-Generation Benzofuran-Based Functional Materials
The unique electronic profile of this compound—featuring strong donor (methoxy) and acceptor (nitro) groups—makes it an attractive building block for advanced functional materials.
Organic Electronics: The inherent "push-pull" nature of the molecule could be exploited in the design of organic light-emitting diodes (OLEDs), non-linear optical (NLO) materials, or dye-sensitized solar cells. By polymerizing or incorporating the molecule into larger conjugated systems, its electronic properties can be tuned for specific applications.
Chemosensors: The electron-deficient nitroaromatic portion of the molecule makes it a candidate for use in chemosensors. It could be designed to interact with electron-rich analytes, leading to a detectable change in its optical or electronic properties (e.g., a change in color or fluorescence) upon binding.
Bioactive Hybrids: The benzofuran scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities including antimicrobial and anticancer properties. nih.govnih.gov Future research could focus on creating hybrid molecules where the this compound core is linked to other pharmacophores to develop synergistic or multi-target therapeutic agents.
| Potential Application | Design Strategy |
| Organic Electronics | Incorporation into conjugated polymers or dendrimers to harness the molecule's donor-acceptor character for charge transport or light-emitting properties. |
| Chemosensors | Functionalization with specific binding sites to create selective sensors where analyte interaction with the nitroaromatic system perturbs the molecule's fluorescence or absorbance. |
| Medicinal Agents | Synthesis of hybrid molecules that combine the benzofuran core with other known bioactive fragments to enhance potency or target multiple biological pathways simultaneously. nih.govnih.gov |
Q & A
Q. What are the recommended synthetic routes for 4,6,7-Trimethoxy-2-nitro-1-benzofuran, and how can reaction yields be optimized?
Methodological Answer: A validated approach involves the condensation of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone with nitro-substituted salicylaldehyde derivatives in dry acetone under reflux with anhydrous K₂CO₃ as a base (18 hours). Post-reaction, purification via crystallization from petroleum ether (PE) is typically employed . To optimize yields:
- Screen solvents (e.g., DMF for higher polarity or THF for milder conditions).
- Adjust stoichiometry of the base (e.g., 2:1 K₂CO₃ to substrate ratio).
- Monitor reaction progress using TLC or HPLC with UV detection.
- Example yield optimization table:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 60 | 45–55 |
| DMF | K₂CO₃ | 80 | 60–70 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy groups (δ 3.8–4.0 ppm for OCH₃) and aromatic protons (δ 6.5–8.0 ppm). Confirm nitro group placement via NOESY/ROESY for spatial correlations.
- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and benzofuran C-O-C (1250–1150 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ expected for C₁₁H₁₁NO₆: 253.0584).
- X-ray Crystallography : Resolve regiochemical ambiguities in methoxy/nitro positioning .
Q. How does the nitro group at position 2 influence the electronic properties of the benzofuran core, and what analytical methods validate these effects?
Methodological Answer: The electron-withdrawing nitro group reduces electron density in the aromatic system, altering reactivity in electrophilic substitutions. To assess this:
- UV-Vis Spectroscopy : Compare λₘₐₓ shifts with non-nitro analogs (e.g., bathochromic shifts indicate extended conjugation).
- Cyclic Voltammetry : Measure reduction potentials of the nitro group (e.g., -0.5 to -1.2 V vs Ag/AgCl).
- DFT Calculations : Map HOMO-LUMO gaps and electrostatic potential surfaces (refer to protocols in ).
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported reaction mechanisms for nitro-substituted benzofurans under varying catalytic conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., C-Br bond cleavage in ’s bromo precursor).
- Intermediate Trapping : Quench reactions at intervals (e.g., with TEMPO for radical intermediates) and analyze via LC-MS.
- Catalyst Screening : Compare base (K₂CO₃) vs. acid (H₂SO₄) conditions to differentiate SN2 vs. electrophilic pathways .
Q. How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization of this compound?
Methodological Answer:
- DFT-Based Fukui Indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict sites for substitution. For example, methoxy groups at positions 4,6,7 may direct electrophiles to the nitro-adjacent position.
- Transition State Modeling : Simulate energy barriers for pathways like nitration or methoxy displacement (tools: Gaussian 16, ORCA) .
Q. What methodologies address discrepancies in biological activity data across studies involving this compound?
Methodological Answer:
- Standardized Bioassays : Use uniform protocols (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) to minimize variability.
- Purity Validation : Confirm compound integrity via HPLC (≥95% purity; refer to ’s SPE/HPLC protocols).
- Meta-Analysis : Compare activity across cell lines (e.g., HeLa vs. MCF-7) to contextualize target specificity.
Data Contradiction Analysis
- Case Example : Conflicting reports on nitro group reduction efficiency (e.g., H₂/Pd-C vs. Zn/HCl).
Resolution: - Perform controlled experiments under inert atmospheres to exclude side reactions.
- Characterize intermediates (e.g., amine derivatives) via ¹H NMR and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
